1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea
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Overview
Description
1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylpyrimidine moiety linked to a phenethylurea group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds, such as cyprodinil, are known to act as broad-spectrum fungicides
Mode of Action
Compounds with similar structures have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
Similar compounds, such as cyprodinil, are known to have low solubility and are unlikely to leach to groundwater . They are also volatile and moderately persistent in soils .
Result of Action
Similar compounds have been found to have diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The action of 1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea can be influenced by environmental factors . For instance, cyprodinil, a similar compound, is known to be moderately persistent in soils but may be persistent in water systems depending on local conditions . It is also volatile, which could influence its distribution and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea typically involves the following steps:
Formation of the Cyclopropylpyrimidine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyrimidine ring.
Attachment of the Methyl Group: The methyl group is introduced to the 4-position of the pyrimidine ring through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Phenethylurea Group: The phenethylurea group is synthesized by reacting phenethylamine with an isocyanate derivative under mild conditions.
Coupling Reaction: The final step involves coupling the cyclopropylpyrimidine moiety with the phenethylurea group using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(6-Cyclopropylpyridin-2-yl)-3-[cyclopropyl(pyridin-4-yl)methyl]urea: Shares a similar pyrimidine structure but with different substituents.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another pyrimidine-based compound with distinct functional groups.
Uniqueness
1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-phenethylurea is unique due to its specific combination of a cyclopropylpyrimidine moiety and a phenethylurea group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(18-9-8-13-4-2-1-3-5-13)19-11-15-10-16(14-6-7-14)21-12-20-15/h1-5,10,12,14H,6-9,11H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDUVEKLRCRIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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